(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, an imidazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteasomes . The imidazole ring can interact with various biological targets, including metal ions and proteins, through coordination and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in biological applications.
Imidazole derivatives: Such as metronidazole, which lacks the boronic acid group and thus has different chemical reactivity and biological activity.
Cyclopropyl derivatives: Such as cyclopropylamine, which lacks the boronic acid and imidazole groups, limiting its applications in organic synthesis and medicinal chemistry.
Uniqueness
(3-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the cyclopropyl group, imidazole ring, and boronic acid group. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13BN2O2 |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
(3-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-5-10(9-1-2-9)6-12(7-11)15-4-3-14-8-15/h3-9,16-17H,1-2H2 |
InChI Key |
CDKDXFJVAPFWNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
Origin of Product |
United States |
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